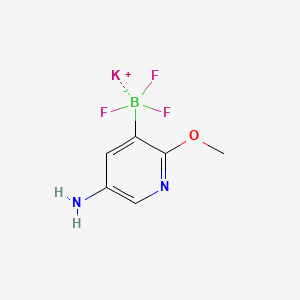

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate

Vue d'ensemble

Description

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and ease of handling, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-amino-2-methoxypyridine with potassium bifluoride (KHF2) in the presence of boron trifluoride (BF3). The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Oxidation and Reduction: These reactions can be carried out using common oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Applications De Recherche Scientifique

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation of the trifluoroborate anion to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond . The compound acts as a nucleophile, donating its aryl group to the palladium center .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium 2-methoxypyridine-5-trifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is unique due to its functional groups, which provide additional reactivity and versatility in organic synthesis. The presence of the amino and methoxy groups allows for further functionalization and modification, making it a valuable reagent in complex synthetic pathways .

Activité Biologique

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is a specialized organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly as a voltage-gated potassium channel blocker. This article explores its synthesis, biological activity, and applications based on diverse research findings.

The molecular formula of this compound is C₆H₈BF₅KN₂O, with a molecular weight of approximately 215.024 g/mol. The synthesis of this compound typically involves the nucleophilic substitution of trifluoroborate with various electrophiles, which can be optimized for specific applications in organic synthesis.

Synthesis Methods:

- Nucleophilic Substitution: This method involves the reaction of potassium trifluoroborate with suitable electrophiles to yield the desired product.

- Suzuki-Miyaura Coupling: Potassium organotrifluoroborates are often utilized as nucleophilic partners in cross-coupling reactions, enhancing the scope of synthetic pathways available to chemists .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Voltage-Gated Potassium Channel Blockade: Studies have shown that this compound can block voltage-gated potassium channels, which are crucial for various physiological processes including neuronal excitability and muscle contraction. This property suggests potential therapeutic applications in conditions such as multiple sclerosis and other neurological disorders .

- Role in Biochemical Pathways: The compound's analogs have been explored for their roles in biochemical pathways related to various inhibitors, indicating its potential utility in drug development .

- Potential as Imaging Agents: Due to its ability to interact with biological systems, there is interest in developing imaging agents based on this compound for detecting demyelinated lesions associated with neurological diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Voltage-Gated Potassium Channels: A study demonstrated that derivatives of this compound effectively inhibit voltage-gated potassium channels in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in neurological conditions .

- Analogs and Structural Activity Relationships (SAR): Research into structural analogs has highlighted specific functional groups that enhance biological activity, providing insights into the design of more potent derivatives .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |

| Potassium 5-methoxypyridine-3-trifluoroborate | Similar structure with different substitution | Moderate biological activity |

| Potassium phthalimidomethyltrifluoroborate | Distinct biological activity profile | Used in various coupling reactions |

Propriétés

IUPAC Name |

potassium;(5-amino-2-methoxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BF3N2O.K/c1-13-6-5(7(8,9)10)2-4(11)3-12-6;/h2-3H,11H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWNQBRDYAIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1OC)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855876 | |

| Record name | Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-65-3 | |

| Record name | Borate(1-), (5-amino-2-methoxy-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.